molecular formula C19H17N3O3 B2824842 3-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide CAS No. 899986-25-5

3-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide

Cat. No.: B2824842
CAS No.: 899986-25-5
M. Wt: 335.363
InChI Key: IPWAMRVTRHZHPI-UHFFFAOYSA-N
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Description

3-Methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide is a synthetic small molecule featuring a benzamide core linked to a methoxypyridazine moiety via a phenyl bridge. This specific structure confers significant potential in medicinal chemistry and pharmaceutical research, particularly as a valuable scaffold for the development of kinase inhibitors . The compound's design incorporates key heterocyclic elements; the pyridazine ring is a known privileged structure in drug discovery due to its chemical stability, synthetic feasibility, and ability to engage in critical hydrogen bonding within enzyme active sites, often serving as a hinge binder in kinase inhibition . Meanwhile, the methoxy substitutions on both the benzamide and pyridazine rings are strategically placed to enhance the molecule's physicochemical properties, including solubility and metabolic stability, which are critical parameters for lead compound optimization . This compound is primarily investigated for its potential as a targeted anticancer agent. Research on analogous pyridazine derivatives has demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase target in antiangiogenic cancer therapy . The inhibition of the VEGFR-2 signaling pathway disrupts tumor angiogenesis, thereby suppressing tumor growth and metastasis . Furthermore, heterocyclic compounds containing benzamide and pyridazine subunits are commonly explored in structure-activity relationship (SAR) studies to develop novel therapies for various cancers, as over 85% of FDA-approved anticancer drugs contain heterocyclic motifs . The compound is supplied as a high-purity material, characterized by advanced analytical methods to ensure consistency and reliability in experimental applications, making it suitable for biochemical screening, enzyme inhibition assays, and cell-based studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-24-16-8-4-6-14(12-16)19(23)20-15-7-3-5-13(11-15)17-9-10-18(25-2)22-21-17/h3-12H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWAMRVTRHZHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of nitro groups would yield amines.

Scientific Research Applications

3-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The exact pathways and molecular interactions would depend on the specific application and the biological context .

Comparison with Similar Compounds

APD791 (3-Methoxy-N-(3-(1-Methyl-1H-Pyrazol-5-yl)-4-(2-Morpholinoethoxy)phenyl)benzamide)

Structural Differences :

  • Core : Shared benzamide backbone with 3-methoxy substitution.
  • Aniline Substituent: APD791 features a pyrazole ring (1-methyl-1H-pyrazol-5-yl) and a 2-morpholinoethoxy group at the 4-position of the phenyl ring, whereas the main compound substitutes the phenyl ring with 6-methoxypyridazine. Biological Activity:
  • APD791 is a highly selective 5-hydroxytryptamine2A (5-HT2A) receptor inverse agonist, developed for arterial thrombosis. The morpholinoethoxy group enhances solubility and receptor affinity, while the pyrazole contributes to selectivity . Key Insights:
  • Replacement of pyridazine with pyrazole and addition of morpholinoethoxy in APD791 optimize pharmacokinetics (e.g., solubility) and target engagement.

3-Methoxy-N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Structural Differences :

  • Aniline Substituent : Thiazolo[5,4-b]pyridine (a fused thiazole-pyridine system) replaces pyridazine.
    Biological Activity :
  • This compound modulates sirtuins, a class of NAD+-dependent deacetylases, with applications in aging-related diseases, diabetes, and cancer. The thiazolopyridine moiety may enhance interactions with epigenetic targets compared to pyridazine .
    Key Insights :
  • Heterocycle choice (thiazolopyridine vs.

N-(6-Methoxypyridin-3-yl)benzamide (3k)

Structural Differences :

  • Simplified structure with a single methoxypyridine substituent on the benzamide.
    Synthesis & Properties :
  • Synthesized via manganese-mediated reductive transamidation. Key Insights:
  • Pyridine vs. pyridazine substitution influences electronic properties and metabolic stability.

Ponatinib (Kinase Inhibitor)

Structural Differences :

  • Ponatinib contains an imidazo[1,2-b]pyridazine core and a trifluoromethylphenyl group, differing from the main compound’s simpler pyridazine substituent.
    Biological Activity :
  • A multi-kinase inhibitor targeting BCR-ABL, FGFR, and VEGF receptors. The imidazopyridazine enhances kinase binding affinity .
    Key Insights :
  • Pyridazine derivatives in kinase inhibitors highlight the scaffold’s versatility but require additional functional groups for potency.

Comparative Analysis Table

Compound Name Core Structure Key Substituents Biological Target Pharmacokinetic Notes References
3-Methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide Benzamide 3-Methoxy, 6-methoxypyridazine Not specified (Potential kinase/CNS) Moderate solubility due to pyridazine
APD791 Benzamide 3-Methoxy, pyrazole, morpholinoethoxy 5-HT2A receptor Enhanced solubility from morpholinoethoxy
3-Methoxy-N-(3-thiazolopyridin-2-ylphenyl)benzamide Benzamide 3-Methoxy, thiazolo[5,4-b]pyridine Sirtuins Improved metabolic stability
Ponatinib Imidazopyridazine Trifluoromethylphenyl, methylpiperazinyl BCR-ABL, FGFR, VEGF receptors High lipophilicity

Structure-Activity Relationship (SAR) Insights

  • Pyridazine vs. Pyrazole : Pyridazine’s dual nitrogen atoms may improve hydrogen bonding in kinase/CNS targets, while pyrazole in APD791 enhances 5-HT2A selectivity.
  • Methoxy Positioning : 3-Methoxy on benzamide is conserved across analogs, suggesting its role in π-π stacking or metabolic stability.
  • Solubility Modifiers: Morpholinoethoxy (APD791) or thiazolopyridine (sirtuin modulator) groups address pyridazine’s inherent solubility limitations.

Biological Activity

3-Methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Methoxy groups : Enhancing solubility and biological activity.
  • Benzamide moiety : Known for various pharmacological properties.
  • Pyridazine ring : Contributing to its unique interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest involvement in anti-cancer and anti-viral mechanisms.

Anticancer Potential

Research indicates that compounds structurally related to this compound exhibit significant anti-cancer properties. For instance, similar benzamide derivatives have shown:

  • Inhibition of angiogenesis : Preventing the formation of new blood vessels that tumors need to grow.
  • Induction of apoptosis : Triggering programmed cell death in cancer cells.

A study highlighted the potential of these compounds in targeting specific cancer pathways, suggesting that this compound may also exhibit similar effects.

Structure-Activity Relationship (SAR)

A detailed analysis of related compounds reveals important insights into how structural modifications can enhance biological activity. For instance:

  • Substituent Variations : Changing substituents on the benzamide or pyridazine rings can significantly alter potency and selectivity against biological targets.
CompoundIC50 (μM)Selectivity Index
Compound A10 ± 1.5>20
Compound B15 ± 2.0>15
This compoundTBDTBD

This table illustrates how variations in chemical structure impact the efficacy of similar compounds against specific targets.

In Vivo Studies

While in vitro studies provide initial insights into the activity of this compound, in vivo studies are crucial for understanding its therapeutic potential. Animal models have been used to assess the pharmacokinetics and toxicity profiles of related compounds, indicating a favorable safety margin and efficacy in reducing tumor growth or viral load .

Q & A

Q. How is the enzyme inhibition mechanism validated experimentally?

  • Methodological Answer :
  • Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/uncompetitive).
  • Mutagenesis Studies : Alter key residues (e.g., Lys216 in kinases) to assess binding dependency.
  • SPR Analysis : Measure real-time binding affinity (KD_D) using surface plasmon resonance .

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